Ethyl 5-(hydroxymethyl)-2-tetrahydropyran-2-yl-pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-(hydroxymethyl)-2-tetrahydropyran-2-yl-pyrazole-3-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a tetrahydropyran ring, a pyrazole ring, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(hydroxymethyl)-2-tetrahydropyran-2-yl-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the acid-catalyzed cyclization of a suitable diol precursor.
Pyrazole Ring Formation: The pyrazole ring is formed by the condensation of hydrazine with a 1,3-dicarbonyl compound under basic conditions.
Esterification: The final step involves the esterification of the pyrazole derivative with ethyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(hydroxymethyl)-2-tetrahydropyran-2-yl-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Carboxylic acid derivative.
Reduction: Alcohol derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-(hydroxymethyl)-2-tetrahydropyran-2-yl-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-(hydroxymethyl)-2-tetrahydropyran-2-yl-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Binding to cellular receptors and modulating signal transduction pathways.
Gene Expression: Influencing the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Ethyl 5-(hydroxymethyl)-2-tetrahydropyran-2-yl-pyrazole-3-carboxylate can be compared with other similar compounds such as:
5-(Hydroxymethyl)furfural: A compound with a similar hydroxymethyl group but different ring structure.
Ethyl 2-pyrazolecarboxylate: Lacks the tetrahydropyran ring but has a similar pyrazole and ester group.
2,5-Diformylfuran: Contains a furan ring with formyl groups, showing different reactivity and applications.
Properties
Molecular Formula |
C12H18N2O4 |
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Molecular Weight |
254.28 g/mol |
IUPAC Name |
ethyl 5-(hydroxymethyl)-2-(oxan-2-yl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C12H18N2O4/c1-2-17-12(16)10-7-9(8-15)13-14(10)11-5-3-4-6-18-11/h7,11,15H,2-6,8H2,1H3 |
InChI Key |
RHDMRGSVVQVIID-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C2CCCCO2)CO |
Origin of Product |
United States |
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